molecular formula C22H31NO5 B571486 Sessilifoline A CAS No. 929637-35-4

Sessilifoline A

Cat. No. B571486
M. Wt: 389.492
InChI Key: RRHMLMRBONYJOT-SVRYCYPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sessilifoline A is a natural alkaloid found in the roots of Stemona japonica . It is a type of compound known as an alkaloid . The molecular formula of Sessilifoline A is C22H31NO5 .


Molecular Structure Analysis

The molecular structure of Sessilifoline A consists of 22 carbon atoms, 31 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact arrangement of these atoms and the bonds between them would require more specific information or a detailed structural analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Sessilifoline A is a powder . It has a molecular weight of 389.5 g/mol . It can be dissolved in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

  • "Novel alkaloids from Stemona sessilifolia" : This study by Qian and Zhan (2007) reports the isolation of two new alkaloids, sessilifolines A and B, from Stemona sessilifolia. Their structures were established using mass spectrometric and spectroscopic methods, especially 2D-NMR techniques (Qian & Zhan, 2007).

  • "The First Synthesis of Sessiline" : This paper by Ilkei et al. (2014) describes the first synthesis of sessiline, an alkaloid isolated from the fruits of Acanthopanax sessiliflorus. The synthesis involved coupling reactions from 5-hydroxypyrrolidin-2-one and 5-hydroxymethylfurfural (Ilkei et al., 2014).

  • "Sessiline, a new nitrogenous compound from the fruits of Acanthopanax sessiliflorus" : In this study, Lee et al. (2002) identified a new nitrogenous compound, sessiline, from the fruits of Acanthopanax sessiliflorus. The structure was elucidated using physical-chemical and spectral analysis (Lee et al., 2002).

Safety And Hazards

The specific safety and hazard information for Sessilifoline A is not provided in the search results. For detailed safety data, one should refer to the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

(1S,3S,5R,6S,7R,10S,11R,12R,16S)-11-ethyl-7-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5/c1-4-12-13-6-5-7-17-23-15(16-8-10(2)20(24)26-16)9-14(22(13,23)28-17)18-11(3)21(25)27-19(12)18/h10-19H,4-9H2,1-3H3/t10-,11+,12+,13+,14+,15-,16-,17-,18+,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHMLMRBONYJOT-SVRYCYPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]2CCC[C@H]3N4[C@@]2(O3)[C@H](C[C@H]4[C@@H]5C[C@@H](C(=O)O5)C)[C@@H]6[C@H]1OC(=O)[C@@H]6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sessilifoline A

Citations

For This Compound
6
Citations
RL Connelly, JP Knowles, KI Booker-Milburn - Organic letters, 2018 - ACS Publications
… efficient access to the ring system but could be modified to provide access to a range of Stemona alkaloids, for instance, to stenine and sessilifoline B directly, as well as sessilifoline A …
Number of citations: 13 pubs.acs.org
RA Pilli, GB Rosso, MCF de Oliveira - Natural Product Reports, 2010 - pubs.rsc.org
… Sessilifoline A (14) as well as the aforementioned sessilifoline B (4), was obtained from the stems of S. sessilifolia. Its structure was assigned based on HRMS and spectroscopic …
Number of citations: 258 pubs.rsc.org
Y Liu, Y Shen, L Teng, L Yang, K Cao, Q Fu… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Plants of genus Stemona (Stemonaceae) have been long used locally and traditionally in many South and East Asian counties to relieve cough, dispel …
Number of citations: 21 www.sciencedirect.com
J Qian, ZJ Zhan - Helvetica chimica acta, 2007 - Wiley Online Library
… Thus, the structure of sessilifoline A (1) was established1) Sessilifoline B (2a) had the molecular formula C17H27NO2, based on HR-EI-MS analysis (m/z 278.2115 ([M+H]+; calc. …
Number of citations: 13 onlinelibrary.wiley.com
S Lanners, G Hanquet - Asymmetric Synthesis of Nitrogen …, 2009 - books.google.com
… However, the natural product sessilifoline A (90, Figure 5.11) was recently assigned a structure containing a 1, 3-oxazetidine [133]. Hopefully, interesting natural product targets such as …
Number of citations: 2 books.google.com
C Callens - 2011 - ora.ox.ac.uk
… Therefore, sessilifoline A and tuberostemonin methodology and it was envisaged that bo synthetic precursor 191 (Scheme accessible through the TA reaction and i methodology (…
Number of citations: 2 ora.ox.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.